molecular formula C13H19FN2O B14068312 (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

Cat. No.: B14068312
M. Wt: 238.30 g/mol
InChI Key: QTQZQIYWGIQHHR-QWHCGFSZSA-N
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Description

(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring structure. The presence of a fluorophenyl group and a methoxyethyl group attached to the pyrrolidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenated compounds and strong bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

  • (3S,4R)-4-(4-chlorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
  • (3S,4R)-4-(4-bromophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
  • (3S,4R)-4-(4-methylphenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

Comparison: Compared to its analogs, (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H19FN2O/c1-17-7-6-16-8-12(13(15)9-16)10-2-4-11(14)5-3-10/h2-5,12-13H,6-9,15H2,1H3/t12-,13+/m0/s1

InChI Key

QTQZQIYWGIQHHR-QWHCGFSZSA-N

Isomeric SMILES

COCCN1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)F

Canonical SMILES

COCCN1CC(C(C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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